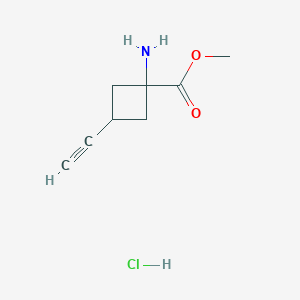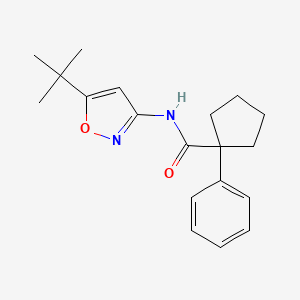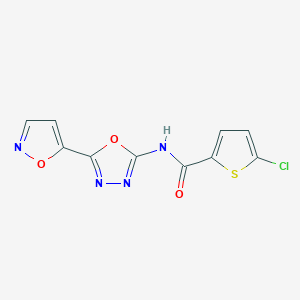
2-Chloro-5-(pyrrolidin-2-YL)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(pyrrolidin-2-YL)pyridine is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(pyrrolidin-2-YL)pyridine is characterized by a pyrrolidine ring attached to a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-5-(pyrrolidin-2-yl)pyridine:
Pharmaceutical Development
2-Chloro-5-(pyrrolidin-2-yl)pyridine is extensively used in the development of pharmaceutical compounds. Its unique structure allows it to act as a building block for synthesizing various drugs, particularly those targeting neurological and psychiatric disorders. Researchers leverage its properties to create novel therapeutic agents that can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression, anxiety, and schizophrenia .
Neuropharmacology
In neuropharmacology, 2-Chloro-5-(pyrrolidin-2-yl)pyridine is studied for its potential effects on the central nervous system. Its ability to interact with nicotinic acetylcholine receptors makes it a valuable compound for investigating the mechanisms of neurodegenerative diseases like Alzheimer’s and Parkinson’s. By understanding how this compound influences neural pathways, scientists aim to develop new strategies for neuroprotection and cognitive enhancement .
Chemical Biology
Chemical biologists utilize 2-Chloro-5-(pyrrolidin-2-yl)pyridine to explore biological processes at the molecular level. Its role as a ligand in binding studies helps elucidate the interactions between small molecules and proteins. This research is crucial for identifying potential drug targets and understanding the biochemical pathways involved in various diseases .
Synthetic Chemistry
In synthetic chemistry, 2-Chloro-5-(pyrrolidin-2-yl)pyridine serves as a versatile intermediate for the synthesis of complex organic molecules. Its reactivity and stability make it an ideal candidate for constructing heterocyclic compounds, which are essential in the development of new materials, agrochemicals, and pharmaceuticals. Researchers focus on optimizing synthetic routes to improve yield and efficiency .
Medicinal Chemistry
Medicinal chemists explore the potential of 2-Chloro-5-(pyrrolidin-2-yl)pyridine in designing new drugs with enhanced efficacy and reduced side effects. Its structural features allow for the modification of pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug discovery. Studies often involve structure-activity relationship (SAR) analysis to identify the most promising derivatives .
Environmental Chemistry
Environmental chemists explore the degradation pathways and environmental impact of 2-Chloro-5-(pyrrolidin-2-yl)pyridine. Understanding its persistence and behavior in different ecosystems is crucial for assessing its safety and potential risks. Studies often involve monitoring its breakdown products and evaluating their toxicity to ensure that its use does not pose significant environmental hazards.
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring structure contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring structure have been reported to influence various biological activities, which suggests that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring structure is known to contribute to the physicochemical parameters of compounds, potentially influencing their pharmacokinetic properties .
Result of Action
Compounds with a pyrrolidine ring structure have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the physicochemical properties of compounds with a pyrrolidine ring structure can be influenced by environmental factors .
Propriétés
IUPAC Name |
2-chloro-5-pyrrolidin-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYXVEPGHYBZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2709512.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2709513.png)





![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2709526.png)




